Physicochemical Properties of Ethyl 2-(methylamino)propanoate Hydrochloride
Physicochemical Properties of Ethyl 2-(methylamino)propanoate Hydrochloride
This guide details the physicochemical properties, synthesis, and handling of Ethyl 2-(methylamino)propanoate hydrochloride , a critical intermediate in the development of N-methylated peptides and peptidomimetics.[1]
Technical Reference Guide for Drug Development
Executive Summary
Ethyl 2-(methylamino)propanoate hydrochloride (also known as N-Methylalanine ethyl ester hydrochloride ) is a specialized amino acid derivative used primarily as a building block in the synthesis of proteolytically stable peptides.[1] The N-methylation of the peptide backbone alters the conformational space of the resulting chain and enhances metabolic stability by blocking enzymatic cleavage sites.[1] This compound serves as a C-protected intermediate, allowing for controlled peptide coupling at the N-terminus.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
| Property | Specification |
| IUPAC Name | Ethyl 2-(methylamino)propanoate hydrochloride |
| Common Synonyms | N-Methylalanine ethyl ester HCl; N-Me-Ala-OEt[1]·HCl |
| Chemical Structure | CH₃-CH(NHCH₃)-COOCH₂CH₃[1][2][3] · HCl |
| Molecular Formula | C₆H₁₃NO₂[1] · HCl |
| Molecular Weight | 167.63 g/mol (Salt); 131.17 g/mol (Free Base) |
| Chirality | Exists as L- (most common), D-, or DL- (racemic) forms.[1] |
| CAS Number | Isomer Specific: 14316-06-4 (D-form methyl ester analog often cited; specific ethyl ester CAS varies by vendor, e.g., 35023-55-3 for methyl ester L-form).[1] Users should verify the specific isomer required. |
Structural Features[5][7][8][9][10][11][12]
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Secondary Amine: The N-methyl group increases basicity slightly compared to the primary amine analog (Alanine ethyl ester) and introduces steric bulk that restricts rotation around the N-Cα bond.[1]
-
Ethyl Ester: Provides a semi-labile protecting group for the carboxylic acid, removable via saponification or enzymatic hydrolysis.[1]
-
Hydrochloride Salt: Enhances shelf-life stability and water solubility compared to the volatile and unstable free base oil.[1]
Physicochemical Properties[1][2][4][8][10][13]
Solid-State Properties[1]
-
Physical State: Typically a white to off-white crystalline solid or a viscous, colorless oil depending on purity and moisture content.[1]
-
Hygroscopicity: Highly hygroscopic.[1] The disruption of the crystal lattice by the N-methyl group often lowers the melting point compared to non-methylated analogs, making it prone to absorbing atmospheric moisture and "oiling out."[1]
-
Melting Point: Generally lower than Alanine ethyl ester HCl (which is ~79°C).[1] Expect a range of 40–60°C or an oil at room temperature if not strictly anhydrous.[1]
Solution-Phase Properties
-
Solubility:
-
Acidity (pKa): The conjugate acid of the secondary amine typically has a pKa of ~8.5 – 9.0 .[1] This is slightly lower than the free amino acid due to the electron-withdrawing effect of the ester group.
-
Lipophilicity (LogP): The esterification increases lipophilicity relative to the zwitterionic amino acid, but the salt form remains polar. The free base has an estimated LogP of ~0.5.
Synthesis & Purification Protocol
The standard synthesis involves the acid-catalyzed esterification of N-methylalanine using thionyl chloride and ethanol.[1] This method generates anhydrous HCl in situ, driving the reaction to completion.
Reaction Mechanism (Graphviz)
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
-
Solvent Preparation: Charge the flask with Absolute Ethanol (20 eq) . Cool to 0°C in an ice bath.
-
Activation: Dropwise add Thionyl Chloride (2.0 – 2.5 eq) over 30 minutes. Caution: Exothermic reaction with evolution of SO₂ and HCl gases.[1]
-
Addition: Add N-Methylalanine (1.0 eq) to the solution.
-
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor reaction progress by TLC (System: BuOH/AcOH/H₂O) or disappearance of the starting material spot.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ethanol and HCl.
-
Co-evaporate with toluene (2x) to remove traces of water and thionyl chloride.
-
-
Purification:
Stability & Degradation Pathways
N-methylated amino acid esters possess unique stability challenges compared to primary amines.
Critical Degradation Risks
-
Diketopiperazine (DKP) Formation:
-
If the free base is generated (e.g., during extraction or basic workup), N-methyl amino acid esters have a high tendency to dimerize and cyclize into N,N'-dimethyl-diketopiperazines.
-
Prevention: Maintain the compound as the HCl salt until the immediate moment of coupling.[1]
-
-
Hydrolysis:
-
The ethyl ester is susceptible to hydrolysis in the presence of moisture, reverting to the parent amino acid.
-
Storage: Store at -20°C in a desiccator.
-
Stability Logic Diagram (Graphviz)
Analytical Characterization
To validate the identity of the synthesized compound, use the following spectroscopic markers.
1H NMR (DMSO-d6 or D2O)[1]
-
δ 1.25 ppm (Triplet, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃ ).[1]
-
δ 1.50 ppm (Doublet, 3H): Methyl protons of the alanine side chain (-CHCH₃ ).[1]
-
δ 2.60 ppm (Singlet, 3H): N-Methyl protons (CH₃ -NH-).[1] Distinctive marker for N-methylation.[1]
-
δ 4.10 ppm (Multiplet/Quartet, 1H): Alpha-proton (-CH -).[1]
-
δ 4.20 ppm (Quartet, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode: Expect a dominant peak at m/z 132.1 [M+H]⁺ .[1]
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 2, p. 926. Wiley.
-
N-Methylation Effects on Peptide Stability
-
Synthesis of N-Methyl-L-alanine Derivatives
-
Characterization Data (Homologous Series)
Sources
- 1. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 3(2H)-Furanone,2-(2-chlorophenyl)-4-(4-methoxy-2-pyridinyl)-5-(methylamino) Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
